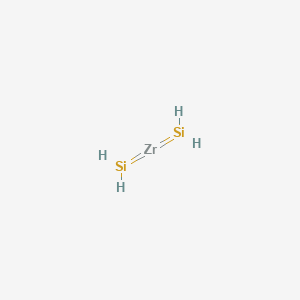
Disilylidenezirconium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disilylidenezirconium is an organometallic compound that features a zirconium atom bonded to two silicon atoms through double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of disilylidenezirconium typically involves the reaction of zirconium tetrachloride with disilane in the presence of a reducing agent. One common method includes the use of sodium amalgam as the reducing agent under an inert atmosphere to prevent oxidation. The reaction is carried out at elevated temperatures to facilitate the formation of the desired compound.
Industrial Production Methods: While the industrial production of this compound is not as widespread as other organometallic compounds, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in maintaining strict control over reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Disilylidenezirconium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium dioxide and silicon dioxide.
Reduction: It can be reduced further to form zirconium metal and silicon.
Substitution: this compound can participate in substitution reactions where the silicon atoms are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or lithium aluminum hydride can serve as reducing agents.
Substitution: Halogenated compounds or organolithium reagents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Zirconium dioxide and silicon dioxide.
Reduction: Zirconium metal and silicon.
Substitution: Various organozirconium compounds depending on the substituents used.
Aplicaciones Científicas De Investigación
Disilylidenezirconium has found applications in several scientific research areas:
Chemistry: It is used as a catalyst in polymerization reactions and as a precursor for the synthesis of other organometallic compounds.
Biology: Research is ongoing to explore its potential as a biocompatible material for medical implants.
Medicine: Its unique properties are being investigated for use in drug delivery systems.
Industry: this compound is used in the production of advanced materials with specific electronic and mechanical properties.
Mecanismo De Acción
The mechanism by which disilylidenezirconium exerts its effects involves the interaction of the zirconium center with various substrates. The zirconium atom acts as a Lewis acid, facilitating the activation of substrates through coordination. This activation allows for subsequent chemical transformations, such as polymerization or substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Comparación Con Compuestos Similares
Zirconocene dichloride: Another organozirconium compound used in catalysis.
Zirconium tetrachloride: A precursor for various zirconium-based compounds.
Disilane: A silicon-based compound used in the synthesis of disilylidenezirconium.
Uniqueness: this compound is unique due to its double-bonded silicon-zirconium structure, which imparts distinct reactivity and stability compared to other zirconium compounds. This unique bonding arrangement allows for specific applications in catalysis and material science that are not achievable with other similar compounds.
Propiedades
Fórmula molecular |
H4Si2Zr |
|---|---|
Peso molecular |
151.43 g/mol |
Nombre IUPAC |
disilylidenezirconium |
InChI |
InChI=1S/2H2Si.Zr/h2*1H2; |
Clave InChI |
ZSONHIWWHDAZQO-UHFFFAOYSA-N |
SMILES canónico |
[SiH2]=[Zr]=[SiH2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


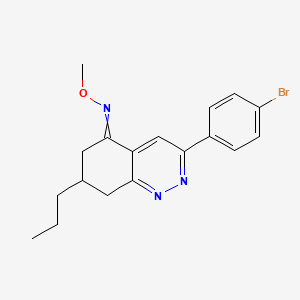
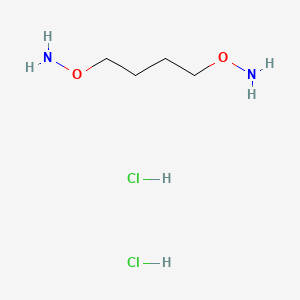
![6-Methacryloyl-6-azabicyclo[3.2.0]heptan-7-one](/img/structure/B12506719.png)
![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12506725.png)
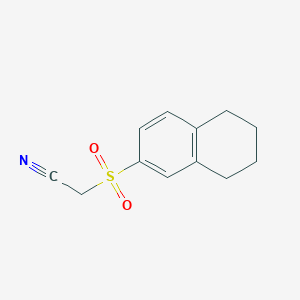

![[(E)-Cinnamyl]phosphonic acid](/img/structure/B12506754.png)
![ethyl 4-[({2-[(4-fluoro-3-methylphenyl)amino]-4-methyl-6-oxopyrimidin-1(6H)-yl}acetyl)amino]benzoate](/img/structure/B12506760.png)
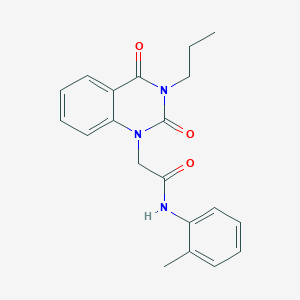
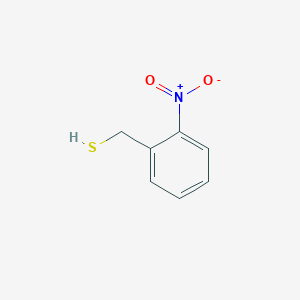
![N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]hexanamide](/img/structure/B12506774.png)

![Ethyl 1-(1-oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)piperidine-4-carboxylate](/img/structure/B12506779.png)

